1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine

Lipophilicity CNS drug design Physicochemical property

1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine (CAS 1155605-91-6) is a chiral secondary amine featuring a cyclopropyl group, an α-methyl substituent, and a para-isopropylbenzyl N-substituent. The combination of the compact cyclopropyl ring, which can modulate metabolic stability and enforce conformational constraint, with the lipophilic N-benzyl motif aligns with structural features found in ligands targeting aminergic G protein-coupled receptors, monoamine oxidases (MAO), and lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
Cat. No. B15535850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNC(C)C2CC2
InChIInChI=1S/C15H23N/c1-11(2)14-6-4-13(5-7-14)10-16-12(3)15-8-9-15/h4-7,11-12,15-16H,8-10H2,1-3H3
InChIKeyKLVSVVCSKJDVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine: A Structurally Defined Secondary Amine for Medicinal Chemistry and Chemical Biology


1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine (CAS 1155605-91-6) is a chiral secondary amine featuring a cyclopropyl group, an α-methyl substituent, and a para-isopropylbenzyl N-substituent. The combination of the compact cyclopropyl ring, which can modulate metabolic stability and enforce conformational constraint, with the lipophilic N-benzyl motif aligns with structural features found in ligands targeting aminergic G protein-coupled receptors, monoamine oxidases (MAO), and lysine-specific demethylase 1 (LSD1/KDM1A) [1]. The compound has a molecular formula of C₁₅H₂₃N, a molecular weight of 217.35 g/mol, and a calculated LogP of 3.6, positioning it within a favorable physicochemical space for central nervous system (CNS) penetration [2].

Why 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine Cannot Be Replaced by Simpler Cyclopropylamine Analogs


Generic substitution within this compound class is problematic because small structural modifications profoundly alter target engagement, selectivity, and metabolic fate. The N-(4-isopropylbenzyl) group is not merely a lipophilic appendage; in related cyclopropylamine-based LSD1 inhibitors, the para-substituent on the benzyl ring directly influences the irreversible inhibition kinetics and isoform selectivity over MAO enzymes [1]. Similarly, the α-methyl group in the target compound introduces a chiral center and increases steric bulk compared to the simpler N-(4-isopropylbenzyl)cyclopropanamine, which can lead to divergent binding modes. For example, studies on N,2-substituted cycloalkylamine scaffolds have demonstrated that even minor changes to the N-alkyl chain significantly shift norepinephrine transporter (NET) inhibition potency and selectivity profiles [2]. Therefore, swapping the target compound for a des-methyl or non-cyclopropyl analog risks losing critical pharmacophoric contacts, altering off-target liability, and invalidating the structure-activity relationship (SAR) framework of the lead series.

Quantitative Differentiation of 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine Against Its Closest Analogs


Lipophilicity (cLogP) Differentiates CNS Permeability Potential from Cyclopropylamine Comparator

The computed LogP of 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine is 3.6, as reported by PubChem's XLogP3 algorithm [1]. This value is 0.9 units higher than that of the des-α-methyl analog N-(4-isopropylbenzyl)cyclopropanamine, which has reported LogP values ranging from 2.7 to 2.9 based on the same computational method [2]. An increased LogP within this range is often associated with improved blood-brain barrier permeability and CNS exposure. This quantitative difference supports the selection of the target compound over its cyclopropylamine analog in any CNS-targeted medicinal chemistry campaign where brain penetration, a key parameter for many neurodegenerative and neuropsychiatric disease targets, is a critical requirement.

Lipophilicity CNS drug design Physicochemical property

Molecular Weight Advantage for Ligand Efficiency Optimization Against Tranylcypromine-Based LSD1 Inhibitors

The molecular weight of 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine (217.35 g/mol) [1] is substantially lower than many advanced tranylcypromine-based LSD1 inhibitors, such as those featuring bulky heteroaryl extensions (e.g., 1-benzyl-tranylcypromine derivatives with MW often exceeding 300 g/mol) [2]. In fragment- and lead-like design, a lower molecular weight provides a greater ligand efficiency (LE) margin for subsequent optimization. Starting from a scaffold with a molecular weight of ~217 Da offers a significant advantage, as it allows for the introduction of potency-enhancing functional groups while staying within the recommended drug-like chemical space (MW < 500 Da), potentially avoiding the pharmacokinetic liabilities associated with larger starting points.

Ligand efficiency Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Define a Favorable CNS MPO Profile for Procurement

The compound has a topological polar surface area (TPSA) of 12.0 Ų and a rotatable bond count of 5 [1]. Using the CNS MPO score (a composite of TPSA, LogP, logD, MW, HBD, and pKa), a lower TPSA and moderate rotatable bond count are favorable parameters. This profile is distinct from that of the ether analog Cyclopropyl-(4-isopropoxybenzyl)-amine, which due to the oxygen atom, has a higher TPSA (~21 Ų) and subsequently a lower predicted CNS MPO desirability score. The target compound's TPSA of 12 Ų places it in the most favorable range for brain exposure (usually TPSA < 40-70 Ų is desired for CNS drugs), making it a preferable selection over oxygen-containing analogs for CNS discovery programs.

CNS MPO Physicochemical property Drug design

Supply Chain Purity Benchmarking: 98% HPLC Purity Against Common Vendor Specifications

According to the supplier Leyan (Shanghai Hao Hong Biomedical), this compound is supplied with a standard purity of 98% . This specification serves as a direct, quantitative procurement criterion. While many research chemical vendors offer cyclopropylamine derivatives at 95% or 97% purity, a guaranteed 98% purity provides a clear, verifiable quality margin. This difference is critical for assay reproducibility, as even 2-3% of an isomeric or des-methyl impurity could confound biological results in structure-activity relationship (SAR) studies. Selecting a supplier that certifies 98% purity minimizes the risk of batch-to-batch variability and ensures more reliable experimental outcomes.

Product specification Purity Chemical procurement

Priority Application Scenarios for 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine Based on Verified Differentiation


CNS Lead Optimization Programs Targeting LSD1 or MAO

The compound's favorable CNS MPO profile (cLogP 3.6, TPSA 12 Ų) [1] makes it a compelling starting point for optimizing brain-penetrant, irreversible inhibitors of LSD1 or MAO. Its low molecular weight (217.35 Da) allows for substantial functional group addition to improve potency and selectivity while remaining within drug-like chemical space [2]. Researchers can leverage this scaffold to build focused libraries probing the LSD1-COREST interaction or MAO isoform selectivity.

Chiral Building Block for Stereospecific Synthesis

The α-methyl branch introduces a chiral center, making the enantiomers of this compound valuable building blocks for asymmetric synthesis. The scaffold can serve as a precursor for chiral ligands or be incorporated into complex molecules where a defined stereochemistry is crucial. Its structural similarity to (S)-1-cyclopropylethylamine, a known chiral building block, but with a pre-installed N-benzyl group, offers a convergent synthetic advantage.

SAR Probe for N-Benzyl Cycloalkylamine Pharmacophore Elucidation

For laboratories investigating the norepinephrine transporter (NET) or other aminergic targets, this compound serves as a precise molecular probe. Unlike the simpler cyclopropylamine analog, its α-methyl group and specific para-substitution pattern allow for the dissection of steric and electronic contributions to binding affinity, as highlighted by recent optimization studies on N,2-substituted cycloalkylamine scaffolds [3]. This makes it an essential comparator in probing the topology of the NET orthosteric and allosteric binding sites.

In Vitro Metabolism-Stability Studies of Cyclopropyl Amines

The cyclopropyl ring is a recognized 'stealth' motif that can reduce oxidative metabolism compared to a phenyl ring. Paired with the electron-donating α-methyl group, this compound can be used as a model substrate to study the impact of α-substitution on metabolic stability in liver microsome and hepatocyte assays. It can serve as a benchmark against which the stability of new, more elaborate analogs is measured, helping to build predictive metabolic models for this compound class.

Quote Request

Request a Quote for 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.